N-Benzyl-N-methylaniline

Description

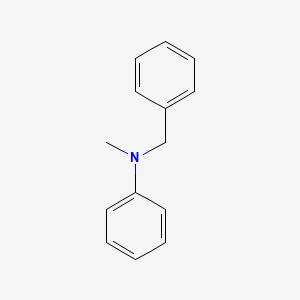

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZGVFCKZRHKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060630 | |

| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-30-2 | |

| Record name | N-Benzyl-N-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-PHENYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9PP10CZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Benzyl-N-methylaniline

Introduction: The Significance of N-Benzyl-N-methylaniline in Modern Research

This compound is a tertiary amine that, while a seemingly simple molecule, serves as a crucial building block and a compound of interest in various chemical and pharmaceutical research domains. Its structural motif, featuring a benzyl group and a methyl group attached to an aniline nitrogen, provides a unique combination of steric and electronic properties.[1] This makes it a valuable intermediate in the synthesis of more complex molecules, including dyes and potentially therapeutic agents.[2] For researchers in drug development, understanding the fundamental physical properties of such a scaffold is paramount. These properties govern its reactivity, solubility, and bioavailability, ultimately influencing its suitability as a pharmacophore or a synthetic precursor.[3][4]

This guide provides a comprehensive overview of the core physical properties of this compound, detailed and validated protocols for their experimental determination, and an exploration of its spectroscopic signature. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only reproduce these measurements but also understand the critical parameters that ensure data integrity.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its basic identity. The molecular structure of this compound is key to interpreting its physical and chemical behavior.

Caption: Molecular Structure of this compound.

Core Physical Properties

The following table summarizes the key physical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [5] |

| Molecular Weight | 197.28 g/mol | [5] |

| Appearance | Colorless to yellow or light brown viscous liquid. | [2][3][4] |

| Melting Point | 8 - 9.3 °C | [2] |

| Boiling Point | 311 - 318 °C at 1013 hPa | [2] |

| Density | 1.046 - 1.048 g/cm³ at 20-25 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether. | [2] |

| CAS Number | 614-30-2 | [5] |

Experimental Determination of Physical Properties

Accurate and reproducible data are the cornerstones of scientific research. The following section provides detailed, step-by-step protocols for the experimental determination of the core physical properties of this compound. The rationale behind key steps is explained to ensure a deep understanding of the methodology.

Workflow for Physical Property Characterization

Caption: Experimental workflow for the physical characterization of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The presence of impurities typically depresses and broadens the melting point range.[6]

Methodology:

-

Sample Preparation: Since this compound has a melting point near room temperature, it should be cooled in an ice bath to solidify it before the determination.

-

Loading the Capillary Tube: A small amount of the solidified sample is introduced into a capillary tube, which is sealed at one end.[7] The tube is then gently tapped to pack the sample at the bottom.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

-

Heating and Observation: The apparatus is heated slowly and steadily.[8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[7] The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

Causality: A slow heating rate is crucial for accurate determination as it ensures thermal equilibrium between the sample, the heating medium, and the thermometer.

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] At this temperature, the liquid undergoes a phase transition to a gas.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.[10]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary.[12] The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point.[12]

-

Causality: The stream of bubbles indicates that the vapor pressure of the sample is greater than the external pressure. When the liquid begins to enter the capillary upon cooling, it signifies that the external pressure has just overcome the vapor pressure of the sample, which corresponds to the boiling point.[11]

Density Measurement (Volumetric Flask Method)

Principle: Density is an intrinsic property of a substance, defined as its mass per unit volume.[13]

Methodology:

-

Mass of the Empty Flask: A clean and dry volumetric flask of a known volume (e.g., 10 mL) is accurately weighed on an analytical balance.[14]

-

Filling the Flask: The volumetric flask is carefully filled with this compound up to the calibration mark.[14] A pipette can be used for precise addition.

-

Mass of the Filled Flask: The filled volumetric flask is weighed again.[14]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the volume of the flask.[15]

-

Causality: Using a volumetric flask ensures an accurate and precise measurement of the liquid's volume, which is critical for an accurate density determination. The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

Solubility Testing

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. "Like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Methodology:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.[16]

-

Solvent Addition: A small volume of the solvent (e.g., 3 mL of water, ethanol, or diethyl ether) is added to the test tube.[16]

-

Observation: The mixture is vigorously shaken.[17] The compound is considered soluble if a homogeneous solution is formed.[17] If it is insoluble, the formation of two distinct layers or a suspension will be observed.

-

Causality: this compound is a largely non-polar molecule due to its two aromatic rings and hydrocarbon substituents. This explains its insolubility in a highly polar solvent like water and its solubility in less polar organic solvents like ethanol and ether.[2]

Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its identification and structural elucidation.

Infrared (IR) Spectroscopy

The NIST WebBook provides access to the infrared spectrum of this compound.[18] Key characteristic peaks would include:

-

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the methyl and methylene groups.

-

C=C stretching (aromatic): Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

-

C-N stretching: Expected in the 1350-1250 cm⁻¹ region for tertiary aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.17 (m, 7H): Aromatic protons of the benzyl and aniline rings.

-

δ 6.78 – 6.31 (m, 3H): Aromatic protons of the aniline ring.

-

δ 4.44 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 2.93 (s, 3H): Methyl protons (-CH₃).[19]

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 148.65, 137.95: Aromatic carbons attached to nitrogen and the benzylic carbon.

-

δ 128.13, 127.51, 125.82, 125.70, 115.51, 111.33: Aromatic carbons.

-

δ 55.60: Methylene carbon (-CH₂-).

-

δ 37.48: Methyl carbon (-CH₃).[19]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The predicted monoisotopic mass of this compound is 197.12045 Da.[20] The mass spectrum would show a molecular ion peak (M⁺) at m/z 197.[21]

Applications in Drug Development and Chemical Synthesis

This compound and its derivatives are of significant interest to the pharmaceutical industry. The N-benzyl aniline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[4] Derivatives of this scaffold have been explored for a range of therapeutic applications, including:

-

Antimicrobial and Anticancer Agents: The lipophilic nature of the benzyl group combined with the electronic properties of the aniline ring allows for diverse interactions with biological targets.

-

Enzyme Inhibition: Certain N-benzyl aniline derivatives have shown potent inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrases, which are targets for neurological disorders and other diseases.[22]

Furthermore, this compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules with potential biological activity.[1]

Safety and Handling

According to safety data, this compound is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

A thorough understanding of the physical properties of this compound is essential for its effective use in research and development. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By adhering to these methodologies and understanding the underlying principles, researchers can ensure the generation of high-quality, reliable data, which is critical for advancing scientific discovery, particularly in the fields of chemical synthesis and drug development.

References

-

JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. Journal of Visualized Experiments. [Link]

-

JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Calnesis Laboratory. Density measurement of liquids. [Link]

-

Determination of Boiling Point (B.P). (n.d.). [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.). [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Measuring Density. (n.d.). [Link]

-

Melting point determination. (n.d.). [Link]

-

National Center for Biotechnology Information. N-benzyl-4-methylaniline. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

MEASUREMENT OF DENSITY. (n.d.). [Link]

- Specialized test procedure—Procedure for density determination. (2017, June 5). [https://www.ic.gc.ca/eic/site/mc-mc.nsf/vwimages/STP-41_e.pdf/ file/STP-41_e.pdf)

-

SSERC. Melting point determination. [Link]

-

Boiling Point Determination. (n.d.). [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

BOILING POINT DETERMINATION. (n.d.). [Link]

-

experiment (1) determination of melting points. (2021, September 19). [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

NIST. This compound. NIST WebBook. [Link]

-

N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (n.d.). [Link]

-

SpectraBase. N-benzyl-3-methylaniline - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChemLite. This compound (C14H15N). [Link]

-

National Center for Biotechnology Information. N-Methyl-N-phenylbenzylamine. PubChem Compound Database. [Link]

-

ChemBK. This compound for synthesis. [Link]

-

NIST. This compound. NIST WebBook. [Link]

-

Reddit. (2022, October 9). How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ?. r/chemistry. [Link]

-

National Center for Biotechnology Information. N-(3-Methylphenyl)benzenemethanamine. PubChem Compound Database. [Link]

-

ResearchGate. (2025, August 6). N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. [Link]

Sources

- 1. N-METHYL-N-BENZYLANILINE | 614-30-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. calnesis.com [calnesis.com]

- 14. Video: Determining the Density of a Solid and Liquid [jove.com]

- 15. giss.nasa.gov [giss.nasa.gov]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. This compound [webbook.nist.gov]

- 19. rsc.org [rsc.org]

- 20. PubChemLite - this compound (C14H15N) [pubchemlite.lcsb.uni.lu]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

N-Benzyl-N-methylaniline chemical structure and CAS number

An In-Depth Technical Guide to N-Benzyl-N-methylaniline: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a tertiary amine that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring a methyl group, a benzyl group, and a phenyl group attached to a central nitrogen atom, makes it a valuable intermediate in the production of various target molecules. This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, particularly for professionals in chemical research and drug development.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific research. This compound is known by several synonyms, and its unique structure is definitively registered under a specific CAS number.

-

Primary Name: this compound

-

Synonyms: N-Methyl-N-benzylaniline, N-Methyl-N-phenylbenzylamine, Benzylmethylphenyl amine, N-benzyl-N-methylbenzenamine[2][3][7][8][9]

Chemical Structure Diagram

The structure consists of a central nitrogen atom bonded to a methyl group (CH₃), a benzyl group (CH₂C₆H₅), and a phenyl group (C₆H₅).

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 197.28 g/mol | [1][5] |

| Appearance | Light yellow to brown oily liquid; Clear yellow to amber liquid | [1][5][8] |

| Melting Point | 8 - 9.3 °C | [1][3][8][10] |

| Boiling Point | 311 - 318 °C at 760 mmHg | [1][3][6][7][10] |

| Density | ~1.046 g/cm³ at 20-25 °C | [1][3][7][10] |

| Refractive Index (n20/D) | ~1.605 - 1.608 | [1][6][7] |

| Solubility | Insoluble in water (0.009 g/L); Soluble in ethanol and ether. | [1][3] |

| Flash Point | 128.8 - 152 °C | [1][3] |

| Autoignition Temperature | 450 °C | [3] |

Synthesis Protocol: N-Alkylation of N-Methylaniline

This compound is commonly synthesized via the benzylation of N-methylaniline.[11] This nucleophilic substitution reaction involves the nitrogen atom of N-methylaniline attacking the electrophilic benzylic carbon of a benzyl halide, typically benzyl chloride, in the presence of a base to neutralize the resulting acid.

Experimental Rationale

The choice of N-methylaniline as the starting material provides one of the necessary alkyl/aryl groups (the methyl and phenyl groups on the nitrogen).[12] Benzyl chloride is an effective benzylating agent due to the stability of the benzyl carbocation-like transition state. A base, such as sodium carbonate or triethylamine, is crucial to scavenge the HCl formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Step-by-Step Methodology

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylaniline (1.0 eq) and a suitable solvent like acetonitrile or toluene.

-

Addition of Base: Add a mild base such as anhydrous potassium carbonate (1.5 eq). The base acts as an acid scavenger.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the stirring mixture at room temperature. The slight excess of benzyl chloride ensures the complete consumption of the starting aniline.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid salts and wash with the solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted N-methylaniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound as a light-yellow oil.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its structural analogs are important motifs in several areas of chemical and pharmaceutical science.

-

Synthetic Intermediate: It is a key raw material for the synthesis of cationic dyes.[1] It also serves as a building block for creating more complex heterocyclic structures, such as fused tetrahydroquinolines, through oxidative cyclization reactions.[7]

-

Drug Metabolism Studies: The metabolism of tertiary anilines is of significant interest in toxicology and drug development. Studies on this compound have shown that its in vitro hepatic microsomal metabolism leads primarily to N-dealkylation and p-hydroxylation products, rather than N-oxidation.[13] This provides valuable insight into the metabolic pathways of xenobiotics containing the tertiary benzylic amine moiety.

-

Scaffold in Medicinal Chemistry: The broader class of N-benzyl aniline derivatives is recognized as a privileged scaffold in medicinal chemistry.[14] These structures have been investigated for a range of biological activities, including potential as antimicrobial agents against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and as anticancer agents.[14][15] The N-benzylaniline framework is a key component in drugs developed for respiratory diseases.[16]

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

-

Hazards: The compound is classified as an irritant (Xi).[1][8] It is irritating to the eyes, respiratory system, and skin.[1] It may also be harmful if swallowed or in contact with skin.[17]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[18] Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[1][18]

-

Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place.[5][17] The recommended storage temperature is below +30°C.[1][7]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water and seek medical advice.[1]

-

In case of skin contact: Wash off with plenty of soap and water.[17] Remove contaminated clothing.[18]

-

If inhaled: Move the person to fresh air.[17]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

References

-

This compound for synthesis. ChemBK. [Link]

-

Product information, this compound. P&S Chemicals. [Link]

-

This compound | CAS#:614-30-2. Chemsrc. [Link]

-

CAS NO.614-30-2 this compound /Best price/DA 90 DAYS. MIT-IVY. [Link]

-

This compound. Stenutz. [Link]

-

Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

-

N-Methyl-N-phenylbenzylamine | C14H15N. PubChem. [Link]

-

This compound - 614-30-2. ChemSynthesis. [Link]

-

SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. [Link]

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.

-

In vitro hepatic microsomal metabolism of this compound. PubMed. [Link]

-

N-Methylaniline: A Key Building Block in Pharmaceutical and Agrochemical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Innovative Catalyst to Produce N-Benzylaniline For Drug Applications. King Abdulaziz City for Science and Technology. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound for synthesis 614-30-2 [sigmaaldrich.com]

- 4. This compound | CAS#:614-30-2 | Chemsrc [chemsrc.com]

- 5. China CAS NO.614-30-2 this compound /Best price/DA 90 DAYS factory and manufacturers | Mit-ivy [mit-ivy.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. N-METHYL-N-BENZYLANILINE | 614-30-2 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [stenutz.eu]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. nbinno.com [nbinno.com]

- 13. In vitro hepatic microsomal metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 16. dpublication.com [dpublication.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of N-Benzyl-N-methylaniline from N-methylaniline

Abstract

N-Benzyl-N-methylaniline is a tertiary amine with significant applications as a building block in organic synthesis, particularly in the preparation of dyes and pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthetic routes from N-methylaniline to this compound, designed for researchers, scientists, and professionals in drug development. The document delves into the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of different synthetic strategies, with a strong emphasis on reaction mechanisms, safety, and product purification.

Table of Contents

Introduction

The synthesis of tertiary amines is a cornerstone of modern organic chemistry due to their prevalence in a vast array of functional molecules. This compound, a tertiary amine, serves as a crucial intermediate in various chemical industries. Its structural motif, featuring both a methyl and a benzyl group attached to an aniline nitrogen, provides a versatile scaffold for further chemical transformations. This guide focuses on the practical synthesis of this compound from the readily available secondary amine, N-methylaniline. We will explore the two primary synthetic pathways: direct N-alkylation and reductive amination, providing a detailed analysis of each to enable informed decisions in a laboratory setting.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectroscopic properties of the target compound is essential for monitoring reaction progress and confirming product identity and purity.

Synthetic Strategies

The transformation of N-methylaniline to this compound can be efficiently achieved through two principal synthetic routes. The choice of method often depends on factors such as available reagents, desired scale, and tolerance for potential side products.

Direct N-Alkylation with Benzyl Halides

Direct N-alkylation is a classical and straightforward approach for the formation of C-N bonds. In this method, N-methylaniline acts as a nucleophile, attacking an electrophilic benzyl halide, most commonly benzyl chloride or benzyl bromide.

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by its in-situ reduction to the corresponding amine.

Purification and Characterization

Regardless of the synthetic method employed, purification of the crude this compound is crucial to obtain a product of high purity. The two primary methods for purification are vacuum distillation and column chromatography.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Authored by: A Senior Application Scientist

An In-depth Technical Guide to N-Benzyl-N-methylaniline: Nomenclature, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a tertiary amine with significant applications in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the systematic IUPAC nomenclature, physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of this compound.

Decoding the IUPAC Nomenclature: this compound

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring unambiguous communication of chemical structures. For tertiary amines like this compound, the nomenclature rules are applied as follows:

-

Identification of the Parent Structure : The core of the molecule is an aniline framework. Aniline, which has the systematic IUPAC name benzenamine, consists of a phenyl group attached to a nitrogen atom.[1][2] This aniline moiety is considered the parent structure due to its complexity compared to the other substituents on the nitrogen.

-

Identification of Nitrogen Substituents : The nitrogen atom is bonded to three distinct groups: a phenyl group (from the aniline parent), a methyl group (-CH₃), and a benzyl group (-CH₂C₆H₅). This makes it a tertiary amine.[3]

-

Application of N-Locant Rule : In unsymmetrically substituted secondary and tertiary amines, the largest or most complex alkyl or aryl group is designated as the parent chain or parent ring system.[4][5] The other groups attached to the nitrogen atom are treated as substituents and are designated with the prefix "N-" to indicate their position on the nitrogen atom.[1][6]

-

Alphabetical Prioritization : The substituents on the nitrogen are a "benzyl" group and a "methyl" group. According to IUPAC rules, these substituents are listed in alphabetical order.[1][7] Therefore, "benzyl" precedes "methyl".

Combining these principles, the definitive IUPAC name is This compound .[8] The alternative systematic name, N-benzyl-N-methylbenzenamine , is also correct but "aniline" is the preferred and widely accepted IUPAC name for C₆H₅NH₂.[1]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for the identification, purification, and application of this compound.

Physical Properties

This compound is typically a light yellow to brown oily liquid under standard conditions.[9][10] Its high boiling point is characteristic of aromatic compounds with its molecular weight. It exhibits low solubility in water but is soluble in common organic solvents like ethanol and ether.[10]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [11][12][13] |

| Molecular Weight | 197.28 g/mol | [11][12][13] |

| Appearance | Clear yellow to amber liquid | [9][14] |

| Melting Point | 8-9.3 °C | [11][15][16] |

| Boiling Point | ~306-318 °C at 760 mmHg | [11][15] |

| Density | ~1.046 g/cm³ at 20-25 °C | [11][15][16] |

| Refractive Index (n²⁰/D) | ~1.605 | [11] |

| Flash Point | ~129-152 °C | [13][14][16] |

| Water Solubility | 0.009 g/L | [10][16] |

| CAS Number | 614-30-2 | [11][12][13] |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structural verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the N-methyl protons (CH₃), a singlet for the benzylic methylene protons (-CH₂-), and a series of multiplets in the aromatic region corresponding to the protons on the two distinct phenyl rings.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display characteristic peaks for the N-methyl carbon, the benzylic methylene carbon, and the aromatic carbons of both the N-phenyl and benzyl groups.[17]

-

Infrared (IR) Spectroscopy : The IR spectrum provides evidence of key functional groups. Expected absorptions include C-H stretches for both aliphatic (methyl and methylene) and aromatic groups, C=C stretching vibrations from the aromatic rings, and C-N stretching bands characteristic of tertiary aromatic amines.[18]

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (197.28 g/mol ).[18]

Synthesis Protocol: N-Alkylation of N-methylaniline

A standard and reliable method for the synthesis of this compound is the N-alkylation of N-methylaniline with a benzylating agent, such as benzyl chloride, in the presence of a base.

Causality Behind Experimental Choices:

-

Substrates : N-methylaniline serves as the nucleophile. Benzyl chloride is an effective electrophile due to the stability of the incipient benzylic carbocation, facilitating the Sₙ2 reaction.

-

Base : A non-nucleophilic base like sodium carbonate or triethylamine is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

-

Solvent : A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylaniline (1.0 eq.) and anhydrous sodium carbonate (1.5 eq.). Add a suitable volume of dry acetonitrile to dissolve/suspend the reactants.

-

Addition of Alkylating Agent : Slowly add benzyl chloride (1.1 eq.) to the stirring mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (sodium chloride and excess sodium carbonate) and wash the filter cake with a small amount of acetonitrile.

-

Isolation : Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude oily residue by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Industrial and Research Applications

This compound is a valuable chemical intermediate, primarily utilized in the synthesis of dyes and as a building block in organic synthesis.

-

Dye Synthesis : Its most significant application is as a precursor in the manufacturing of cationic (basic) dyes.[9] These dyes, such as Cationic Red X-GRL and Cationic Blue X-GRRL, are used for coloring synthetic fibers like acrylics, valued for their vibrant colors and good fastness properties.[9]

-

Organic Synthesis : It serves as a versatile building block for creating more complex molecular architectures. For instance, it is used in the synthetic preparation of fused tetrahydroquinolines through oxidative cyclization reactions.[11]

-

Pharmaceutical and Agrochemical Research : While less common, aniline derivatives are foundational in medicinal chemistry and agrochemical development. This compound can be used as a starting material or intermediate for synthesizing novel bioactive compounds.[19][20]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety.

-

Hazards : this compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[10][21] It is harmful if swallowed or in contact with skin.[22]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a chemical fume hood.[23] Wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[22][23]

-

Handling : Avoid inhalation of vapors and contact with skin and eyes.[24] Wash hands thoroughly after handling.[23] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[10][23]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[22][23] The recommended storage temperature is generally below 30°C.[10][11]

References

-

Nomenclature of a tertiary amine. (2016, March 11). Chemistry Stack Exchange. Retrieved from [Link]

-

Guidelines for Naming Amines. (n.d.). Retrieved from [Link]

-

Naming Amines Using IUPAC Nomenclature. (n.d.). Study.com. Retrieved from [Link]

-

Rule C-814 Secondary and Tertiary Amines. (n.d.). ACD/Labs. Retrieved from [Link]

-

R-5.4.2 Secondary and tertiary amines. (n.d.). ACD/Labs. Retrieved from [Link]

-

This compound. (n.d.). Stenutz. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

Exploring the Chemical Properties and Applications of N-Methyl-N-Benzylaniline. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - N-Methylbenzylamine. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Nomenclature of Amines. (2023, December 16). CK-12 Foundation. Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved from [Link]

-

This compound - 13C NMR. (n.d.). SpectraBase. Retrieved from [Link]

-

N-Methyl-N-phenylbenzylamine | C14H15N. (n.d.). PubChem. Retrieved from [Link]

-

This compound - 614-30-2. (n.d.). ChemSynthesis. Retrieved from [Link]

-

This compound for synthesis. (n.d.). ChemBK. Retrieved from [Link]

-

N-benzyl-4-methylaniline | C14H15N. (n.d.). PubChem. Retrieved from [Link]

-

24.1 Naming Amines. (2023, September 20). OpenStax. Retrieved from [Link]

-

Synthesis of N-benzylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

24.1: Naming Amines. (2023, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

This compound | CAS#:614-30-2. (n.d.). Chemsrc. Retrieved from [Link]

-

26.1 Amines – Structure and Naming. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

what are Aniline family? How to Name Aniline? Organic Chemistry. (2020, March 15). YouTube. Retrieved from [Link]

-

N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (n.d.). Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. websites.nku.edu [websites.nku.edu]

- 4. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Naming Amines Using IUPAC Nomenclature - Video | Study.com [study.com]

- 7. acdlabs.com [acdlabs.com]

- 8. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chembk.com [chembk.com]

- 11. N-METHYL-N-BENZYLANILINE | 614-30-2 [chemicalbook.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. This compound for synthesis 614-30-2 [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. This compound [stenutz.eu]

- 16. This compound for synthesis 614-30-2 [sigmaaldrich.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound [webbook.nist.gov]

- 19. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 20. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 24. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Benzyl-N-methylaniline: Synthesis, Characterization, and Applications

Abstract

N-Benzyl-N-methylaniline (CAS No. 614-30-2) is a tertiary amine that serves as a significant building block in organic synthesis and holds a place of interest in medicinal chemistry. Its structural framework, featuring a benzyl group and a methyl group on an aniline nitrogen, provides a versatile scaffold for creating more complex molecules. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details the physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its current and potential applications, particularly as a precursor for dyes and a scaffold for pharmacologically active compounds.

Core Properties and Identification

This compound, with the IUPAC name this compound, is a valuable reagent in synthetic chemistry. Understanding its fundamental properties is the first step in its effective application.

Physicochemical Data

The essential quantitative data for this compound are summarized below. These values are critical for designing experimental conditions, from reaction temperature to purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [1][2][3] |

| Molecular Weight | 197.27 g/mol | [1] |

| CAS Number | 614-30-2 | [1][2][3] |

| Appearance | Light yellow to brown oily liquid | [4] |

| Melting Point | 8-9.3 °C | [4] |

| Boiling Point | ~311-318 °C at 1013 hPa | |

| Density | ~1.046 g/cm³ at 20 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [4] |

| Refractive Index (n²⁰/D) | ~1.605 |

Structural Identifiers

-

IUPAC Name: this compound

-

Synonyms: N-Methyl-N-benzylaniline, N-Methyl-N-phenylbenzylamine

-

SMILES: CN(CC1=CC=CC=C1)C2=CC=CC=C2

-

InChI Key: LXZGVFCKZRHKMU-UHFFFAOYSA-N

Synthesis and Purification

The most common and reliable method for synthesizing this compound in a laboratory setting is the direct N-alkylation of N-methylaniline. This pathway is chosen for its high efficiency and the ready availability of starting materials.

Synthetic Pathway: N-Alkylation

The reaction involves the nucleophilic attack of the secondary amine, N-methylaniline, on benzyl chloride. A base is required to neutralize the hydrochloric acid formed during the reaction, which prevents the protonation of the starting amine and drives the equilibrium toward the product.

Caption: Synthesis workflow for this compound via N-alkylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for N-alkylation of anilines, such as the one described in Organic Syntheses for the preparation of benzylaniline, ensuring a self-validating and trustworthy methodology[5].

Materials:

-

N-methylaniline (1.0 eq.)

-

Benzyl chloride (1.0 eq.)

-

Sodium bicarbonate (NaHCO₃) (1.2 eq.)

-

Ethanol or Toluene (as solvent)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylaniline, sodium bicarbonate, and the chosen solvent (e.g., Toluene).

-

Reaction Initiation: Heat the mixture to a gentle reflux (approx. 90-100 °C).

-

Addition of Alkylating Agent: Add benzyl chloride dropwise to the refluxing mixture over 1-2 hours. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of quaternary ammonium salt byproducts.

-

Reaction Monitoring: Maintain the reflux for an additional 4-6 hours after the addition is complete. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting N-methylaniline spot has been consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Due to its high boiling point, this compound is best purified by vacuum distillation .

-

Rationale: Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition of the compound.

-

Procedure: The crude oil is transferred to a distillation apparatus. The system is placed under a high vacuum, and the temperature is gradually increased. The pure fraction is collected at the appropriate temperature and pressure. The expected boiling point is approximately 180 °C at 12 mmHg[5].

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic methods provides a comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments:

-

A singlet for the N-methyl protons (~3.0 ppm).

-

A singlet for the benzylic methylene protons (-CH₂-) (~4.5 ppm).

-

A series of multiplets in the aromatic region (~6.6-7.4 ppm) corresponding to the protons on the two different phenyl rings.

-

-

¹³C NMR: The carbon NMR will display unique signals for each carbon atom. Key expected shifts include:

-

N-methyl carbon (~40 ppm).

-

Benzylic methylene carbon (~55 ppm).

-

Multiple signals in the aromatic region (~112-149 ppm), including quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound, as provided by the NIST Chemistry WebBook, shows characteristic absorption bands[6].

-

~3050-3020 cm⁻¹: C-H stretching from the aromatic rings.

-

~2950-2850 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1600 & 1500 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

-

~1350 cm⁻¹: C-N stretching of the tertiary aromatic amine.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound, is expected.

-

Key Fragmentation: A prominent peak at m/z = 91 is anticipated, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the loss of the N-methylaniline radical. Another significant fragment would be at m/z = 106, resulting from the loss of the benzyl radical.

Applications in Research and Drug Development

While this compound is a relatively simple molecule, it serves as a crucial intermediate and a structural motif in several areas of chemical science.

Caption: Key application areas for this compound and its derivatives.

Synthetic Intermediate

This compound is a useful building block for more complex heterocyclic structures. For instance, it is used in the synthetic preparation of fused tetrahydroquinolines via oxidative cyclization reactions. This demonstrates its utility in constructing polycyclic systems that are often of interest in medicinal chemistry.

Dye Synthesis

The compound serves as a precursor in the synthesis of certain cationic (basic) dyes[4]. The tertiary amine structure is fundamental to the chromophoric systems of various colorants used in the textile and printing industries.

Scaffold in Medicinal Chemistry

The broader class of N-benzyl aniline derivatives has garnered significant attention for its therapeutic potential. These scaffolds have been explored for a range of biological activities:

-

Antimicrobial and Anticancer Agents: The lipophilic nature of the benzyl group combined with the electronic properties of the aniline ring allows for diverse interactions with biological targets. Various derivatives have been synthesized and investigated for their potential as antimicrobial and anticancer drugs.

-

Metabolic Studies: For drug development professionals, understanding a compound's metabolic fate is paramount. An in vitro study on the hepatic microsomal metabolism of this compound revealed that N-dealkylation and p-hydroxylation are its major metabolic pathways. This insight is crucial for predicting the pharmacokinetic profile of more complex drugs based on this scaffold.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin[4].

-

Toxicity: The oral LD50 in rabbits is 2130 mg/kg[4].

-

Precautions:

-

Wear suitable protective clothing, including gloves and safety glasses.

-

Handle in a well-ventilated area or a chemical fume hood.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

-

Storage: Store in a cool, dry place, sealed in a dry environment at room temperature, and away from oxidizing agents[4].

Conclusion

This compound is a foundational tertiary amine with well-defined properties and established synthetic routes. Its utility extends from being a simple yet crucial intermediate in the synthesis of dyes and heterocycles to providing a valuable scaffold for the development of new therapeutic agents. This guide provides the core technical knowledge required for its synthesis, characterization, and application, serving as a reliable resource for scientists and researchers aiming to leverage this versatile compound in their work.

References

-

PubChem. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191. National Center for Biotechnology Information. [Link]

-

PubChem. N-benzyl-4-methylaniline | C14H15N | CID 79403. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

PubChem. N-Methyl-N-phenylbenzylamine. [Link]

-

ChemBK. This compound for synthesis. [Link]

-

Organic Syntheses. benzylaniline. [Link]

-

SpectraBase. N-benzyl-3-methylaniline. [Link]

-

NIST. Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). [Link]

-

NIST. Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. [Link]

-

PrepChem.com. Synthesis of N-benzylaniline. [Link]

- Google Patents.

Sources

- 1. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound [webbook.nist.gov]

The Solubility Profile of N-Benzyl-N-methylaniline: A Comprehensive Technical Guide for Researchers

Introduction

N-Benzyl-N-methylaniline, a tertiary aromatic amine, is a versatile molecule utilized in a range of applications, from a building block in organic synthesis to a component in various industrial formulations. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in drug development, chemical manufacturing, and materials science. The choice of solvent can profoundly influence reaction kinetics, purification efficiency, and final product formulation. This in-depth technical guide provides a detailed analysis of the solubility of this compound, grounded in the principles of physical chemistry and supported by empirical observations and data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics. These properties dictate the intermolecular forces at play between the solute and the solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | |

| Molecular Weight | 197.28 g/mol | |

| Appearance | Liquid | |

| Density | 1.046 g/cm³ at 20 °C | |

| Melting Point | 8 °C | |

| Boiling Point | 311 °C at 1013 hPa | |

| Water Solubility | 0.009 g/L |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the thermodynamics of the dissolution process.

Molecular Structure and Polarity

This compound possesses a unique molecular architecture that defines its solubility. The molecule can be conceptually divided into a polar "head" and a nonpolar "tail."

-

Polar Moiety: The tertiary amine group (-N(CH₃)(CH₂Ph)) constitutes the polar part of the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

-

Nonpolar Moiety: The two phenyl rings and the methyl group contribute to the nonpolar, hydrophobic character of the molecule.

This amphiphilic nature suggests that this compound will exhibit favorable solubility in a broad spectrum of organic solvents, with the degree of solubility being a function of the solvent's polarity.

Caption: Polarity contributions in this compound.

Hydrogen Bonding

While this compound is a tertiary amine and lacks a hydrogen atom on the nitrogen to act as a hydrogen bond donor, the lone pair of electrons on the nitrogen atom can readily accept a hydrogen bond from a protic solvent. This interaction significantly enhances its solubility in polar protic solvents like alcohols.

Caption: Hydrogen bonding between this compound and a protic solvent.

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Solvent Class | Estimated Solubility | Rationale |

| Hexane | 0.1 | Nonpolar Aprotic | High (>100 g/L) | The large nonpolar moieties of this compound interact favorably with nonpolar solvents via van der Waals forces. |

| Toluene | 2.4 | Nonpolar Aprotic | High (>100 g/L) | Similar to hexane, the aromatic nature of toluene further enhances its interaction with the phenyl rings of the solute. |

| Diethyl Ether | 2.8 | Polar Aprotic | High (>100 g/L) | The moderate polarity and ability to engage in dipole-dipole interactions make it a good solvent for this compound. |

| Dichloromethane | 3.1 | Polar Aprotic | High (>100 g/L) | Its polarity is well-suited to solvate both the polar and nonpolar parts of the molecule. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | High (>100 g/L) | A versatile polar aprotic solvent that effectively solvates a wide range of organic compounds. |

| Acetone | 5.1 | Polar Aprotic | High (>100 g/L) | A strong polar aprotic solvent capable of dissolving this compound. |

| Ethanol | 5.2 | Polar Protic | High (>100 g/L) | The ability of ethanol to act as a hydrogen bond donor significantly enhances the solubility of this compound. |

| Methanol | 5.1 | Polar Protic | High (>100 g/L) | Similar to ethanol, methanol's hydrogen bonding capability leads to high solubility. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Medium (10-100 g/L) | While a strong polar solvent, its high polarity might lead to slightly less favorable interactions compared to moderately polar solvents. |

| Water | 10.2 | Polar Protic | Low (<0.1 g/L) | The large hydrophobic portion of the molecule dominates, leading to very poor water solubility. |

Experimental Protocol for Solubility Determination

For precise quantitative data, an experimental determination of solubility is recommended. The following protocol is based on the equilibrium solubility method, which is a widely accepted standard procedure.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Caption: Workflow for experimental solubility determination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile tertiary aromatic amine with a favorable solubility profile in a wide range of organic solvents. Its solubility is primarily dictated by the interplay of its polar amine group and its nonpolar aromatic and alkyl moieties. It exhibits high solubility in nonpolar and moderately polar aprotic and protic solvents, and very low solubility in water. For applications requiring precise solubility data, the experimental protocol outlined in this guide provides a robust methodology for its determination. A comprehensive understanding of the solubility of this compound is critical for its successful application in research and development.

References

Sources

Boiling and melting point of N-Benzyl-N-methylaniline

An In-Depth Technical Guide to the Physicochemical Characterization of N-Benzyl-N-methylaniline: Boiling and Melting Point Determination

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fundamental thermal properties of this compound (CAS No. 614-30-2), a tertiary amine utilized as a building block in chemical synthesis.[1] For researchers, scientists, and professionals in drug development, an accurate understanding of a compound's melting and boiling points is not merely academic; it is a cornerstone of identity, purity assessment, and process safety. This document moves beyond a simple recitation of values to explain the causality behind their determination and the factors that influence their accuracy.

Core Physicochemical Profile of this compound

This compound, with the molecular formula C₁₄H₁₅N, is a light yellow to brown oily liquid under standard conditions.[2] Its molecular structure, consisting of a methyl group and a benzyl group attached to the nitrogen atom of aniline, dictates its physical properties, including its thermal behavior, solubility, and density.

A survey of authoritative chemical data sources reveals a consensus on most physical constants, although minor variations exist, particularly for the boiling point. These discrepancies often stem from different experimental conditions, such as ambient pressure, or variations in sample purity.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅N | [3][4] |

| Molecular Weight | 197.28 g/mol | [4] |

| CAS Number | 614-30-2 | [3][4] |

| Melting Point | 8 °C to 9.3 °C | [1][2][3] |

| Boiling Point | 306 °C to 318 °C (at standard pressure) | [1][3][4] |

| 311 °C at 1013 hPa | ||

| 316.2 °C at 760 mmHg | [2] | |

| Density | 1.046 g/cm³ at 20 °C | [3] |

| 1.04 g/mL at 25 °C | [1] | |

| Refractive Index (n20/D) | 1.605 | [1][4] |

| Water Solubility | 0.009 g/L (practically insoluble) | [2] |

| Flash Point | 152 °C | |

| Autoignition Temp. | 450 °C | [1] |

In-Depth Analysis of Thermal Transition Points

Melting Point: A Sharp Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure substance, this transition occurs over a very narrow range, typically less than 1 °C. The reported melting point for this compound is approximately 8-9.3 °C.[1][3] This low melting point means that at typical room temperature (around 20-25 °C), the substance exists as a liquid.

The presence of impurities disrupts the crystal lattice of a solid, which generally results in two effects: a depression of the melting point and a broadening of the melting range. Therefore, an accurately measured melting point that is sharp and consistent with literature values serves as a primary, reliable indicator of high sample purity. Contaminants from its synthesis, such as unreacted N-methylaniline or benzyl chloride, would lead to a lower and broader melting range.[5]

Boiling Point: Dependence on Intermolecular Forces and Pressure

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor throughout the bulk of the liquid. The boiling point of this compound is reported in the range of 306-318 °C at atmospheric pressure.[3][4] This relatively high boiling point is attributable to its molecular weight and the presence of dipole-dipole interactions and van der Waals forces between molecules.

It is critical to note that the boiling point is highly dependent on ambient pressure. A boiling point value is scientifically meaningless without a corresponding pressure reading. For this reason, data from sources like Sigma-Aldrich, which specify 311 °C at 1013 hPa (standard atmospheric pressure), are particularly valuable for standardization. When performing distillations under vacuum, the boiling point will be significantly lower. This relationship is fundamental for purification processes like vacuum distillation, which allows for the purification of high-boiling compounds at lower temperatures to prevent thermal decomposition.

Experimental Protocols for Thermal Property Determination

To ensure trustworthy and reproducible results, the determination of melting and boiling points must follow standardized, self-validating protocols. The following sections detail such methodologies.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable technique for determining the melting point of a solid substance.

Causality: The principle relies on observing the temperature at which a finely packed solid in a capillary tube visually transitions to a liquid when subjected to controlled heating. The use of a calibrated thermometer or sensor is paramount for accuracy.

Methodology:

-

Sample Preparation: Ensure the this compound sample is solidified by cooling it below its melting point (e.g., in an ice bath). The solid sample must be completely dry and finely powdered to ensure uniform packing and heat transfer.

-

Capillary Packing: Tap the open end of a capillary tube (sealed at one end) into the powdered sample. A small amount of sample (2-3 mm high) should be packed tightly into the bottom of the tube by tapping or dropping it through a long glass tube. Proper packing is crucial for accurate heat conduction.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus. Ensure the thermometer or temperature probe is positioned correctly according to the instrument's manual to accurately measure the temperature of the block and, by extension, the sample.

-

Heating and Observation:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 8 °C.

-

Reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical to allow the temperature of the sample to equilibrate with the heating block, preventing thermal lag and ensuring an accurate reading.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow.

Protocol for Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of liquid samples available in sufficient quantities (typically >5 mL).

Causality: This protocol identifies the temperature at which the liquid and vapor phases of the substance are in equilibrium at a given external pressure. This equilibrium is observed as a stable temperature plateau during a slow distillation.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place the this compound sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar. This is a critical safety and accuracy step to prevent bumping and ensure smooth, controlled boiling.

-

Thermometer Placement: Position the thermometer correctly. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid, not the liquid itself or superheated vapor.

-

Heating: Gently heat the flask using a heating mantle. As the liquid boils, a condensation ring will rise.

-

Observation and Recording: Continue heating until the vapor passes into the condenser and a steady drip of condensate is observed from the condenser tip. Record the temperature when it becomes constant. This stable temperature is the boiling point at the current atmospheric pressure.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not exactly 760 mmHg (1013 hPa), the observed boiling point can be corrected to the normal boiling point using a pressure-temperature nomograph or the Clausius-Clapeyron equation for higher accuracy.

Visualization of the Characterization Workflow

The determination of melting and boiling points are integral steps in the overall workflow of chemical synthesis and characterization, serving as key checkpoints for purity and identity confirmation.

Caption: Workflow for Synthesis and Characterization of this compound.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that serve as critical indicators of its identity and purity. While literature provides a narrow range for its melting point (8-9.3 °C) and a slightly broader range for its boiling point (306-318 °C), these values are only reliable when determined under controlled conditions. For professionals in the chemical and pharmaceutical sciences, adherence to rigorous, standardized protocols for measuring these properties is essential for ensuring data integrity, batch-to-batch consistency, and the overall quality of scientific research and development.

References

-

Stenutz, W. This compound. Internet. [Online]. Available: [Link]

-

ChemSynthesis. This compound. Internet. [Online]. Available: [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Internet. [Online]. Available: [Link]

-

PubChem. N-benzyl-4-methylaniline. Internet. [Online]. Available: [Link]

-

Chemsrc. This compound. Internet. [Online]. Available: [Link]

-

ChemBK. This compound for synthesis. Internet. [Online]. Available: [Link]

-

Organic Syntheses. benzylaniline. Internet. [Online]. Available: [Link]

-

Cheméo. N-benzyl-n-methyl aniline. Internet. [Online]. Available: [Link]

-